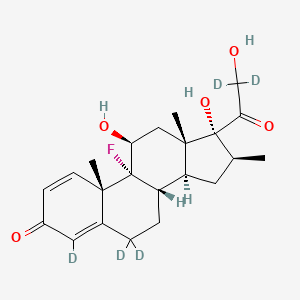
Betamethasone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone-d5 is a deuterated form of betamethasone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is primarily used as an internal standard for the quantification of betamethasone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone-d5 involves the incorporation of deuterium atoms into the betamethasone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in monitoring the deuterium incorporation and verifying the product’s identity .
化学反应分析
Types of Reactions
Betamethasone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different analytical and research applications .
科学研究应用
Betamethasone-d5 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of betamethasone in complex mixtures.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of betamethasone.
Medicine: Utilized in clinical research to understand the effects of betamethasone on various physiological processes.
Industry: Applied in the development and quality control of pharmaceutical formulations containing betamethasone .
作用机制
Betamethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and enzymes involved in the inflammatory cascade, such as nuclear factor-kappa B (NF-κB) and phospholipase A2 .
相似化合物的比较
Similar Compounds
Betamethasone: The non-deuterated form of Betamethasone-d5, widely used for its anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with similar pharmacological effects.
Prednisolone: A glucocorticoid used for its anti-inflammatory and immunosuppressive activities
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry-based assays. This makes this compound an invaluable tool in research and quality control .
属性
分子式 |
C22H29FO5 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
InChI 键 |
UREBDLICKHMUKA-PAEDUFRWSA-N |
手性 SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


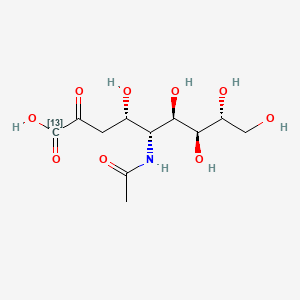

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
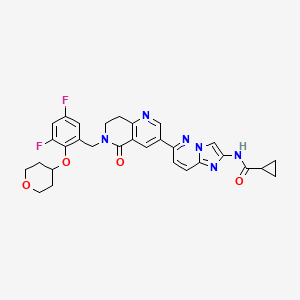
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
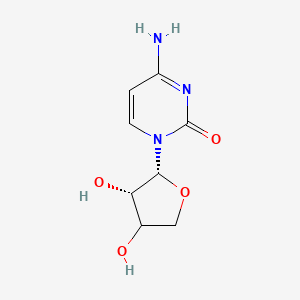
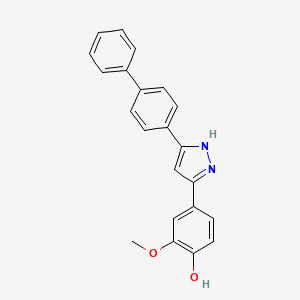
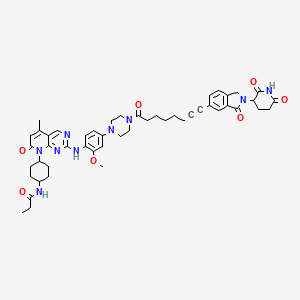
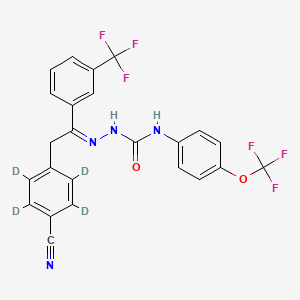
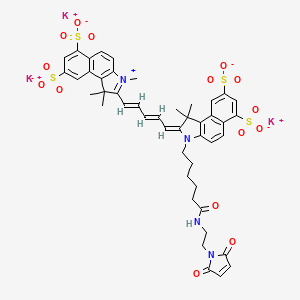
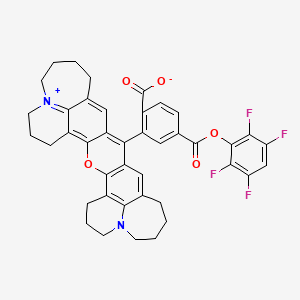

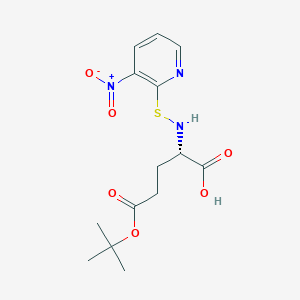
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
